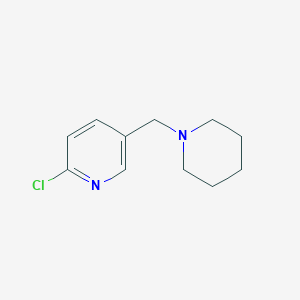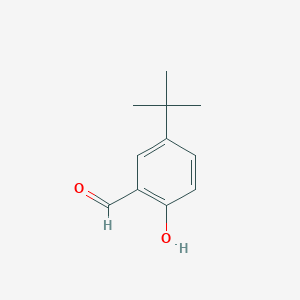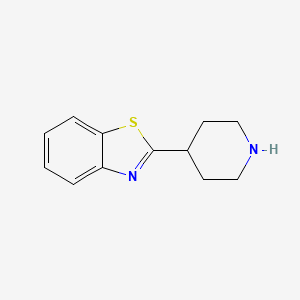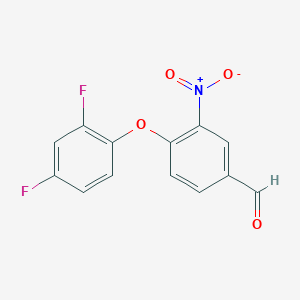
6-méthyl-1H-indazol-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-1H-indazol-7-amine is a nitrogen-containing heterocyclic compound with the molecular formula C8H9N3. It is a derivative of indazole, which is a bicyclic structure composed of a pyrazole ring fused to a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block for various bioactive molecules .
Applications De Recherche Scientifique
6-Methyl-1H-indazol-7-amine has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
The primary targets of 6-methyl-1H-indazol-7-amine are indoleamine 2,3-dioxygenase 1 (IDO1) and CHK1 and CHK2 kinases . IDO1 is a heme-containing enzyme that plays a crucial role in the metabolism of tryptophan along the kynurenine pathway . CHK1 and CHK2 are important kinases involved in cell cycle regulation .
Mode of Action
6-methyl-1H-indazol-7-amine interacts with its targets by inhibiting their activity. It suppresses the IDO1 protein expression , thereby affecting the metabolism of tryptophan. It also inhibits the activity of CHK1 and CHK2 kinases , which can lead to cell cycle arrest.
Biochemical Pathways
The inhibition of IDO1 affects the kynurenine pathway, which is involved in the metabolism of tryptophan . This can lead to changes in the immune response and potentially have anti-tumor effects. The inhibition of CHK1 and CHK2 kinases can lead to cell cycle arrest, particularly at the G2/M phase , which can result in the inhibition of cell proliferation.
Pharmacokinetics
It is known that the compound is a solid at room temperature
Result of Action
The inhibition of IDO1 and CHK1/CHK2 kinases by 6-methyl-1H-indazol-7-amine can lead to anti-proliferative effects. For example, one study found that a similar compound exhibited potent anti-proliferative activity in human colorectal cancer cells (HCT116) . The compound also suppressed the IDO1 protein expression and caused G2/M cell cycle arrest .
Action Environment
The action of 6-methyl-1H-indazol-7-amine can be influenced by various environmental factors. For instance, the compound should be stored at 4°C and protected from light to maintain its stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1H-indazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzonitriles with hydrazine, followed by reduction and cyclization steps. Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate the formation of the indazole ring .
Industrial Production Methods
In an industrial setting, the production of 6-methyl-1H-indazol-7-amine may involve large-scale reactions using optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-1H-indazol-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce alkyl, aryl, or acyl groups to the indazole ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole: The parent compound of 6-methyl-1H-indazol-7-amine, which lacks the methyl and amine groups.
2H-Indazole: A tautomeric form of indazole with different stability and reactivity.
6-Substituted Indazoles: Compounds with various substituents at the 6-position, such as halogens, alkyl, or aryl groups.
Uniqueness
6-Methyl-1H-indazol-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6-position and the amine group at the 7-position can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development .
Propriétés
IUPAC Name |
6-methyl-1H-indazol-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-2-3-6-4-10-11-8(6)7(5)9/h2-4H,9H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOWMGXCQUCKQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=NN2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363181 |
Source


|
| Record name | 6-methyl-1H-indazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221681-91-0 |
Source


|
| Record name | 6-methyl-1H-indazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid](/img/structure/B1270132.png)









![4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid](/img/structure/B1270183.png)
